molecular formula C25H35N3O3 B12742796 (+-)-alpha-Benzoylamino-4-(2-(diethylamino)ethoxy)-N-propylbenzenepropanamide CAS No. 102579-43-1

(+-)-alpha-Benzoylamino-4-(2-(diethylamino)ethoxy)-N-propylbenzenepropanamide

Cat. No.: B12742796
CAS No.: 102579-43-1
M. Wt: 425.6 g/mol
InChI Key: MYSYSIHJFCVQGR-UHFFFAOYSA-N
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Description

(±)-alpha-Benzoylamino-4-(2-(diethylamino)ethoxy)-N-propylbenzenepropanamide is a complex organic compound known for its diverse applications in scientific research. This compound is particularly noted for its role in inhibiting cholesterol synthesis and intracellular trafficking, making it a valuable tool in lipid research and the study of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-alpha-Benzoylamino-4-(2-(diethylamino)ethoxy)-N-propylbenzenepropanamide typically involves multiple steps, starting from basic organic compounds. One common method includes the reaction of 4-nitrophthalonitrile with 2-(diethylamino)ethanol, followed by further reactions to introduce the benzoylamino and propylbenzenepropanamide groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

(±)-alpha-Benzoylamino-4-(2-(diethylamino)ethoxy)-N-propylbenzenepropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(±)-alpha-Benzoylamino-4-(2-(diethylamino)ethoxy)-N-propylbenzenepropanamide is widely used in scientific research due to its ability to inhibit cholesterol synthesis and intracellular trafficking. Its applications include:

Mechanism of Action

The compound exerts its effects by inhibiting oxidosqualene cyclase, an enzyme crucial for cholesterol synthesis. It also affects intracellular cholesterol trafficking by inhibiting the egress of cholesterol from late endosomes and lysosomes. This inhibition mimics the loss of functional Niemann-Pick type C protein, providing a model for this disorder .

Properties

CAS No.

102579-43-1

Molecular Formula

C25H35N3O3

Molecular Weight

425.6 g/mol

IUPAC Name

N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-oxo-1-(propylamino)propan-2-yl]benzamide

InChI

InChI=1S/C25H35N3O3/c1-4-16-26-25(30)23(27-24(29)21-10-8-7-9-11-21)19-20-12-14-22(15-13-20)31-18-17-28(5-2)6-3/h7-15,23H,4-6,16-19H2,1-3H3,(H,26,30)(H,27,29)

InChI Key

MYSYSIHJFCVQGR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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